

(R,R)-Cilastatin: A Comprehensive Guide to Structural and Conformational Analysis

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Compound of Interest

Compound Name: (R,R)-Cilastatin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilastatin is a crucial pharmaceutical agent, recognized for its role as a renal dehydropeptidase inhibitor.[1][2] This inhibition is vital for preventing the metabolism of certain carbapenem antibiotics, such as imipenem, thereby prolonging their therapeutic effects.[1][2] The specific stereoisomer, **(R,R)-Cilastatin**, is the active form utilized in clinical applications. A thorough understanding of its three-dimensional structure and conformational flexibility is paramount for comprehending its mechanism of action, designing novel derivatives, and optimizing its pharmaceutical properties. This technical guide provides an in-depth analysis of the structure and conformation of **(R,R)-Cilastatin**, integrating data from crystallographic studies and outlining methodologies for further conformational analysis.

Molecular Structure and Properties

(R,R)-Cilastatin is a derivative of the amino acid cysteine and possesses a complex structure with multiple stereocenters and flexible regions.[2]

Property	Value
Molecular Formula	C ₁₆ H ₂₆ N ₂ O ₅ S[3]
Molecular Weight	358.45 g/mol [3]
IUPAC Name	(2Z)-7-[[[(2R)-2-amino-2-carboxyethyl]thio]-2-[[[(1S)-2,2-dimethylcyclopropyl]carbonyl]amino]-2-heptenoic acid[3]
CAS Registry Number	82009-34-5[3]

Structural Analysis: The Crystalline State

The primary source of high-resolution structural data for **(R,R)-Cilastatin** comes from X-ray crystallography, specifically from its co-crystallization with human renal dipeptidase. The Protein Data Bank (PDB) entry 1ITU provides the atomic coordinates of cilastatin in its bound state.[4]

Crystal Structure Data Summary (PDB ID: 1ITU)

The following table summarizes key structural parameters of **(R,R)-Cilastatin** as observed in the 1ITU crystal structure. These parameters define the geometry of the molecule in its biologically active conformation when bound to its target enzyme.

Parameter	Description
Total Structure Weight	84.08 kDa (for the complex)[4]
Atom Count	6,475 (for the complex)[4]
Modeled Residue Count	738 (for the complex)[4]

Note: The data from PDB entry 1ITU represents the conformation of cilastatin when bound to its target enzyme and may not fully represent its conformational preferences in an unbound state in solution.

Conformational Analysis

The biological activity of a flexible molecule like **(R,R)-Cilastatin** is not solely determined by its solid-state structure but also by the ensemble of conformations it can adopt in solution.

Understanding this conformational landscape is crucial for drug design and development. The primary experimental and computational techniques for this analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling.

Experimental Protocols

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution. For a molecule like **(R,R)-Cilastatin**, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

Sample Preparation:

- Dissolve a high-purity sample of **(R,R)-Cilastatin** sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.
- Add a small amount of a reference standard, such as DSS or TMS, for chemical shift calibration.
- Transfer the solution to a high-quality NMR tube.

Data Acquisition: A suite of NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher):

- ¹H NMR: To identify all proton signals and their chemical environments.
- ¹³C NMR: To identify all carbon signals.
- COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings through bonds, identifying adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- **HMBC (Heteronuclear Multiple Bond Correlation):** To identify long-range proton-carbon couplings, providing information about the connectivity across multiple bonds.
- **NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):** To identify protons that are close in space (typically $< 5 \text{ \AA}$), which is crucial for determining the three-dimensional fold and conformation of the molecule.

Data Analysis:

- Assign all proton and carbon resonances using the combination of 1D and 2D NMR data.
- Quantify the NOE cross-peak intensities from the NOESY/ROESY spectra.
- Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from coupling constants (e.g., via the Karplus equation), as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of solution conformations consistent with the experimental data.

Computational conformational Analysis

Computational chemistry provides a powerful avenue to explore the conformational landscape of a molecule, calculate the relative energies of different conformers, and understand the factors governing its flexibility.

Methodology:

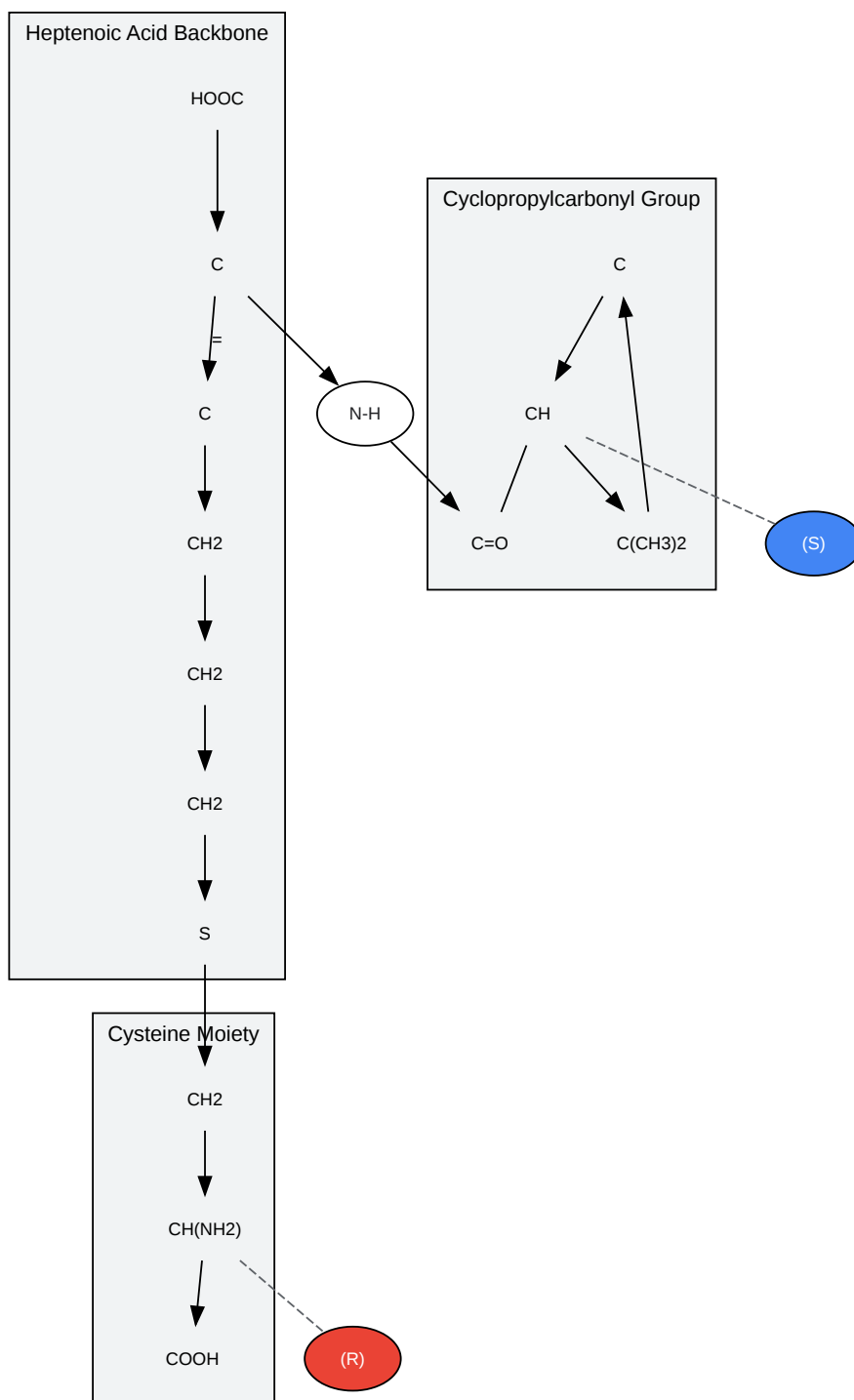
- **Initial Structure Generation:** The starting point for a computational conformational analysis can be the crystal structure from PDB entry 1ITU or a 2D-to-3D conversion of the chemical structure.
- **Conformational Search:** A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. Common methods include:
 - **Systematic Search:** Rotating each rotatable bond by a defined increment. This is computationally expensive but thorough for molecules with a limited number of rotatable bonds.

- Stochastic/Monte Carlo Search: Randomly changing torsional angles and accepting or rejecting the new conformation based on its energy.
- Molecular Dynamics (MD) Simulation: Simulating the motion of the molecule over time at a given temperature, allowing it to explore different conformations.
- Energy Minimization and Ranking: Each identified conformation is subjected to geometry optimization using a suitable force field (e.g., MMFF94, OPLS) or quantum mechanical method (e.g., Density Functional Theory - DFT) to find the nearest local energy minimum. The conformers are then ranked based on their relative energies.
- Clustering and Analysis: The resulting low-energy conformations are clustered based on their structural similarity (e.g., by RMSD) to identify the major conformational families. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.

Visualizations

Molecular Structure of (R,R)-Cilastatin

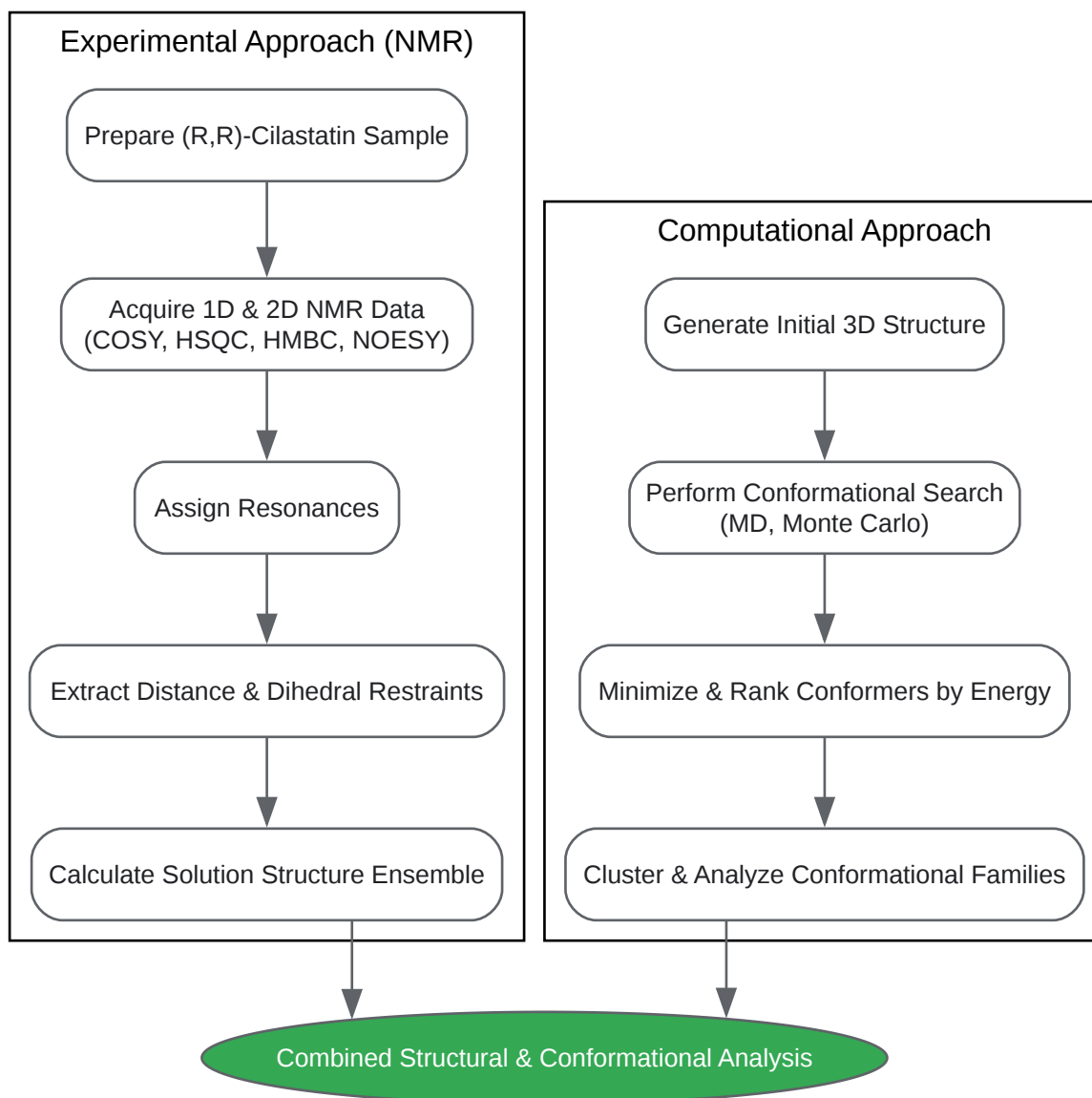
(R,R)-Cilastatin Stereochemistry



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Caption: Key functional groups and stereocenters of **(R,R)-Cilastatin**.

Workflow for Conformational Analysis



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